molecular formula C12H13NO4 B2792099 N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide CAS No. 1428371-19-0

N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide

Cat. No. B2792099
CAS RN: 1428371-19-0
M. Wt: 235.239
InChI Key: MSPIEQBNWPNTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound has been the subject of numerous studies, which have focused on its synthesis, mechanism of action, and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the production of certain enzymes that are involved in the inflammatory process. This inhibition results in a reduction in inflammation, making it a potential candidate for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the reduction of inflammation, and the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide in lab experiments is its ability to inhibit the production of certain enzymes. This makes it a potential candidate for the development of new treatments for various inflammatory diseases and cancer.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide. One direction is the development of new treatments for inflammatory diseases and cancer. Another direction is the study of its potential toxicity and the development of new compounds that have similar anti-inflammatory and anti-cancer properties but are less toxic.
In conclusion, this compound is a synthetic compound that has potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new treatments for various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide involves a series of chemical reactions, which are carried out in a laboratory setting. The compound is synthesized by reacting furfuryl alcohol with furan-3-carboxylic acid, followed by the addition of hydrogen peroxide and a catalyst. This reaction results in the formation of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxylic acid, which is then converted into the amide form by reacting it with ammonia.

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)furan-3-carboxamide has been studied extensively for its potential applications in the field of medicine. One of the primary areas of research has been its use as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Another area of research has been its potential use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPIEQBNWPNTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.